2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide
Overview
Description
2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.19877662 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Analgesic Properties : A study synthesized novel heterocyclic compounds derived from benzodifuranyl, including compounds related to the one , demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : Another research synthesized 1,3,4-thiadiazole amide compounds containing piperazine, showing inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential antimicrobial applications (Xia, 2015).
In Vitro Biological Investigations : N-phenyl- and N-benzothiazolyl-2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)acetamides were synthesized and tested for biological efficacy against various bacteria and fungi, showing moderate to good bioefficacies (Chhatriwala, Patel, Patel, & Kumari, 2014).
Synthesis of Piperazine Derivatives : The synthesis of novel piperazine derivatives and their potential as α1-adrenoceptor antagonists were explored, showing promise for hypotensive activities (Abou-Seri, Abouzid, & Abou El Ella, 2011).
Pharmacological Aspects
Anti-acetylcholinesterase Activity : Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for anticholinesterase properties, indicating potential in treating conditions like Alzheimer's disease (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Cytotoxic Activity in Cancer Research : The cytotoxic activities of novel compounds with imidazo[2,1-b]thiazole scaffolds, including derivatives of the compound , were investigated against human cancer cell lines (Ding et al., 2012).
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-14(2)22-25-16(13-31-22)11-24-20(27)10-19-21(28)23-5-6-26(19)12-15-7-17(29-3)9-18(8-15)30-4/h7-9,13-14,19H,5-6,10-12H2,1-4H3,(H,23,28)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLJALVWFWMVQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC(=O)CC2C(=O)NCCN2CC3=CC(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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